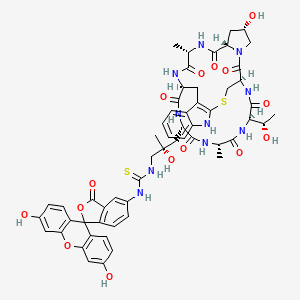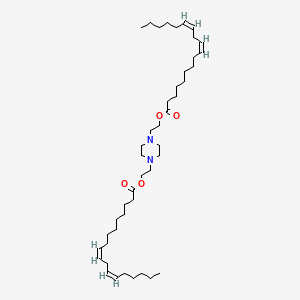
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate is a compound that belongs to the aziridine family, characterized by a three-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-ethylpropanoate with ethylamine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate aziridine ring, which is then ethoxylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Produces ring-opened products with various functional groups.
Oxidation: Forms oxaziridines or other oxidized derivatives.
Reduction: Yields amines or other reduced compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Material Science: Explored for its use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Ethyl 2-amino-3-ethylaziridine-2-carboxylate: Similar in structure but with an amino group instead of an ethoxy group.
Uniqueness
The combination of these groups provides distinct chemical properties that can be leveraged in various synthetic and research contexts .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-4-7-9(10-7,13-6-3)8(11)12-5-2/h7,10H,4-6H2,1-3H3 |
Clave InChI |
YLPDTETYMLGHPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(N1)(C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


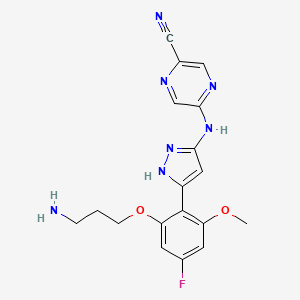
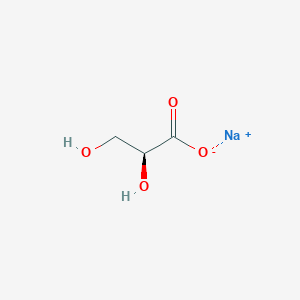
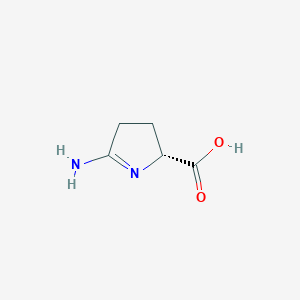
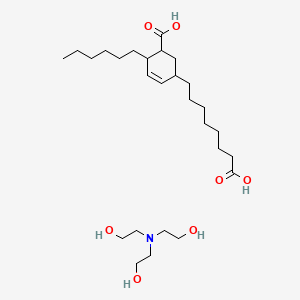


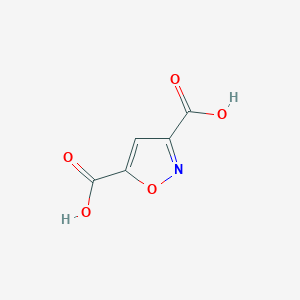
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)

